molecular formula C18H19N5O4S B2428151 ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396793-05-7

ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2428151
CAS No.: 1396793-05-7
M. Wt: 401.44
InChI Key: YKICTWXCBOFHMH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-2-27-17(26)11-3-4-13-14(11)21-18(28-13)22-15(24)10-8-23(9-10)16(25)12-7-19-5-6-20-12/h5-7,10-11H,2-4,8-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICTWXCBOFHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₉N₅O₄S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 1396793-05-7

The structure includes a thiazole ring, a pyrazine moiety, and an azetidine derivative, which are known to enhance biological activity through diverse mechanisms.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, studies on related thiazole derivatives have shown selective inhibition against carbonic anhydrase isoforms (hCA II), which is crucial in regulating pH and fluid balance in biological systems. The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM, suggesting moderate potency against specific targets .

2. Antimicrobial Activity

Compounds containing thiazole and pyrazine rings have demonstrated significant antimicrobial properties. These structures can disrupt bacterial cell membranes or inhibit vital metabolic pathways. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens.

3. Anti-inflammatory Effects

Some derivatives of thiazole compounds have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This compound may also influence these pathways due to its structural similarities with known anti-inflammatory agents.

Case Study 1: Carbonic Anhydrase Inhibition

A series of thiazole derivatives were synthesized and tested for their inhibition of carbonic anhydrase isoforms. The findings indicated that specific substitutions on the thiazole ring significantly enhanced inhibitory activity against hCA II while showing reduced activity against hCA I and tumor-associated isoforms (hCA IX and XII). This selective inhibition could provide insights into designing targeted therapies for conditions where hCA II is implicated .

Case Study 2: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various thiazole-containing compounds, several showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic enzymes essential for bacterial growth.

Data Summary

Biological Activity Target K_i Value (µM) Effectiveness
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2Moderate
Antimicrobial ActivityVarious BacteriaN/APromising
Anti-inflammatory EffectsCytokine ModulationN/APotential

Q & A

Q. What are the key structural features of ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate that influence its pharmacological potential?

Methodological Answer: The compound’s pharmacological potential arises from its hybrid heterocyclic architecture:

  • Pyrazine-2-carbonyl moiety : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) due to its electron-deficient aromatic system .
  • Azetidine ring : Introduces conformational rigidity, potentially improving target selectivity .
  • Cyclopenta[d]thiazole core : Contributes to lipophilicity, aiding membrane permeability .

Q. Table 1: Structural Motifs and Functional Roles

Structural FeatureRole in BioactivityExample Analog (Evidence Source)
Pyrazine ringHydrogen bonding, π-π stackingEthyl 4-{[2-(1H-tetrazol-1-yl)...} ()
AzetidineConformational constraintPiperidine analogs ()
ThiazoleLipophilicity enhancementCyclopenta[b]thiophene derivatives ()

Q. What are the standard protocols for synthesizing this compound, and how are critical intermediates purified?

Methodological Answer: Synthesis typically involves:

Azetidine-3-carboxylic acid activation : Use of coupling agents (e.g., EDCl/HOBt) to form the amide bond with the pyrazine carbonyl group .

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux .

Esterification : Ethyl ester introduction via acid-catalyzed alcoholysis .

Q. Purification Strategies :

  • Silica gel chromatography for intermediate isolation ().
  • Recrystallization using ethanol/water mixtures to achieve >95% purity ().

Q. Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangePurity (HPLC)
Amide couplingEDCl, HOBt, DMF, 0°C → RT60-75%90-95%
Thiazole cyclizationThiourea, EtOH, reflux50-65%85-90%

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry (e.g., azetidine vs. piperidine) and ester group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., distinguishing C₂₀H₂₂N₆O₃S vs. isomers) .
  • HPLC-PDA : Assess purity (>98% for pharmacological assays) and detect trace by-products .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, given conflicting literature protocols for similar analogs?

Methodological Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Computational Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers for key steps ().

Q. Table 3: DOE Example for Amide Coupling Optimization

VariableLow LevelHigh LevelOptimal Condition
Temperature0°C25°C10°C
SolventDMFTHFDMF
EDCl Equiv.1.22.01.5

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) to identify assay-specific artifacts .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding cell-based variability .

Q. Table 4: Variables Influencing Bioactivity Data

VariableImpactMitigation Strategy
Cell line heterogeneityAlters IC₅₀Use isogenic cell lines
Solubility in assay bufferFalse negativesOptimize DMSO concentration (<0.1%)

Q. How can researchers design experiments to elucidate the compound’s mechanism of action using integrated computational and experimental approaches?

Methodological Answer:

  • Molecular Docking : Screen against target libraries (e.g., Kinase Chemogenomic Set) using PyRx or AutoDock .
  • In Vitro Profiling : Validate top hits via enzymatic assays (e.g., ADP-Glo™ kinase assays) .

Q. Table 5: Integrated Workflow for Mechanism Elucidation

StepTool/MethodOutput
Virtual screeningSchrödinger SuiteTop 10 predicted targets
Experimental validationFluorescence polarizationKd values (nM range)

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